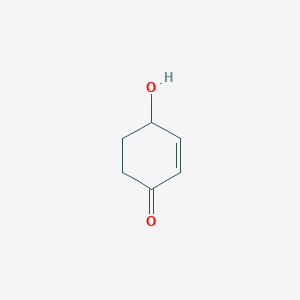

4-Hydroxy-2-cyclohexen-1-one

Description

Properties

IUPAC Name |

4-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,5,7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFCFGFZMSQOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-2-cyclohexen-1-one, also known as 4-hydroxycyclohex-2-enone, has the molecular formula and a molecular weight of approximately 112.13 g/mol. The compound features a hydroxyl group and a conjugated double bond, which contribute to its reactivity in organic synthesis and biological systems .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation, potentially offering protective effects against conditions such as diabetes mellitus where oxidative stress is prevalent .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation, suggesting its utility in developing new anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has been shown to affect glucose-induced insulin secretion, indicating potential implications for diabetes treatment .

Building Block in Organic Synthesis

This compound serves as a versatile intermediate in various synthetic pathways. Its structure allows for multiple reactions, including:

- Michael Addition Reactions : It can participate in Michael addition with nucleophiles, which is valuable for constructing complex molecules.

- Diels-Alder Reactions : The compound can act as a diene in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives .

These reactions are fundamental in synthesizing pharmaceuticals and other fine chemicals.

Enzymatic Reactions

Enzymatic methods utilizing this compound have been explored for synthesizing chiral compounds. For example, its application in biotransformations using specific microbial strains has been reported, leading to the production of novel phenolic compounds with potential biological activities .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound derivatives through various assays measuring their ability to scavenge free radicals. The results indicated significant antioxidant activity compared to standard antioxidants, highlighting the potential therapeutic applications in preventing oxidative damage .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, several derivatives of this compound were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as lead compounds for drug development .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexenones

Xi-4-Hydroxy-4-methyl-2-cyclohexen-1-one

- Structure : Differs by a methyl group at C4 instead of a hydroxyl group.

- Properties : Higher lipophilicity due to the methyl substituent, reducing water solubility. Its acidity is weaker (pKa ~12–14) compared to 4-hydroxy-2-cyclohexen-1-one .

- Occurrence : Naturally found in herbs and spices, unlike the synthetic this compound .

4-Methylene-2-cyclohexen-1-one

- Structure : Replaces the hydroxyl group with a methylene (=CH₂) group.

- Reactivity : The methylene group enhances electrophilicity, making it more reactive in conjugate additions. For example, it reacts efficiently with mixed cuprate reagents at low temperatures (−78°C), whereas this compound requires silyl ether protection (e.g., trimethylsilyl) for similar reactivity .

- Synthesis : Synthesized in four steps from commercial materials with 65–75% overall yield, compared to the multi-step biosynthesis of this compound in marine Streptomyces .

1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

- Structure: Features additional methyl groups at C2 and C6 and a butenone side chain.

- Applications : Used in fragrance synthesis (e.g., β-damascone derivatives) due to its complex substituents, unlike the simpler this compound, which is primarily a synthetic intermediate .

4-(4-Hydroxyphenyl)cyclohexanone

- Structure : Incorporates a hydroxyphenyl group at C4.

- Electronic Effects : The aromatic ring increases electron density, altering reactivity in oxidation and reduction reactions. This compound is utilized in polymer synthesis and pharmaceutical intermediates, whereas this compound is more common in small-molecule synthesis .

4-(2-Propenyl)-2-cyclohexen-1-one

- Structure : Substituted with a propenyl group at C4.

- Reactivity : The allyl group enables cycloaddition and polymerization reactions, contrasting with the hydroxyl-directed reactivity of this compound .

Data Table: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Water) | pKa | Applications |

|---|---|---|---|---|---|---|

| This compound | C₆H₈O₂ | 112.13 | C4-OH | Moderate | ~10–12 | Organic synthesis, antibiotics |

| Xi-4-Hydroxy-4-methyl-2-cyclohexen-1-one | C₇H₁₀O₂ | 126.15 | C4-OH, C4-CH₃ | Low | ~12–14 | Natural product isolation |

| 4-Methylene-2-cyclohexen-1-one | C₇H₈O | 108.14 | C4=CH₂ | Insoluble | N/A | Reactive intermediate |

| 4-(4-Hydroxyphenyl)cyclohexanone | C₁₂H₁₄O₂ | 190.24 | C4-(4-hydroxyphenyl) | Low | ~9–11 | Polymer/pharmaceutical synthesis |

| 4-(2-Propenyl)-2-cyclohexen-1-one | C₉H₁₂O | 136.19 | C4-allyl | Insoluble | N/A | Cycloaddition reactions |

Preparation Methods

Substrate Preparation and Catalytic Reduction

The enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives begins with 1,4-cyclohexanedione monoethylene acetal. A two-step dehydrogenation protocol converts this precursor into enone 4 (88% yield) via silyl enol ether formation and oxidation with an IBX·MPO complex. Asymmetric hydrogenation of enone 4 employs (R,R)- or (S,S)-Noyori-I catalysts in a biphasic CH₂Cl₂/H₂O system with tetrabutylammonium chloride (TBAC) and HCOONa.

Reaction Conditions and Outcomes

-

Catalyst Loading : 0.020 mmol (3 mol%) of (R,R)-Noyori-I.

-

Temperature : Room temperature (25°C).

-

Yield : 67% for allylic alcohol (R)-6 , with a 6:1 ratio against fully hydrogenated byproduct 7 .

-

Enantiomeric Excess (ee) : 92% ee after ketal cleavage and purification.

This method enables access to both (R)- and (S)-enantiomers by switching the catalyst configuration, achieving 44% overall yield for 4-hydroxy-2-cyclohexenone and 60% for O-silyl derivatives.

Modular Synthesis via Sigmatropic Rearrangement

Reaction Design and Mechanistic Insights

A 2023 study demonstrated a modular route to diaryl-substituted cyclohexenones using phenyl pyruvate and enones. The reaction proceeds through a hemiketal intermediate, followed by a sigmatropic rearrangement to form 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid (1a ) in 86% yield.

Key Optimization Parameters

Case Study: Synthesis of 2

Using 4-hydroxyphenylpyruvic acid instead of phenylpyruvic acid produced 4-(para-phenol)-5-phenyl-cyclohexenone (2 ) in 10% yield (69:31 dr). The method’s flexibility allows rapid diversification of the cyclohexenone scaffold.

Oxidation of Beta-Isophorone

Patent-Based Oxidation Protocol

A 1996 patent (EP0330745A2) details the oxidation of beta-isophorone to 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one using perhydrol (30% H₂O₂) and formic acid.

Process Parameters

Advantages Over Competing Methods

-

Safety : Formic acid quenches excess peroxide, preventing explosive decomposition.

-

Scalability : No noble metal catalysts required, reducing costs.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2-cyclohexen-1-one, and how are reaction conditions optimized?

- Methodological Answer :

- Stepwise Synthesis : Start with commercially available cyclohexane derivatives (e.g., cyclohexanone). Introduce hydroxyl and ketone groups via oxidation-reduction cascades. For example, oxidation of substituted cyclohexanol derivatives using catalysts like CrO₃ or enzymatic systems can yield targeted products .

- Condition Optimization : Monitor reaction temperature (typically 20–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., 0.5–5 mol%) to balance yield and purity. Use TLC or HPLC for real-time progress tracking .

- Yield Improvement : Purify intermediates via column chromatography or recrystallization to minimize side products (e.g., over-oxidation to carboxylic acids) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm). ¹³C NMR confirms ketone (δ ~200 ppm) and cyclohexene carbons .

- IR Spectroscopy : Detect O-H stretches (3200–3600 cm⁻¹) and conjugated ketone C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₈O₂ for this compound) and fragments (e.g., loss of H₂O or CO) .

Q. How should researchers address stability challenges during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption. Use desiccants like silica gel .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition pathways (e.g., keto-enol tautomerism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Systematic Review : Compile literature data (e.g., PubChem, NIST Chemistry WebBook ) and categorize by variables: catalyst type, solvent, temperature. Use meta-analysis to identify outliers .

- Experimental Replication : Reproduce high-discrepancy protocols with controlled variables (e.g., anhydrous vs. hydrated solvents). Quantify impurities via GC-MS to assess reproducibility .

Q. What experimental designs are optimal for studying keto-enol tautomerism in this compound?

- Methodological Answer :

- Dynamic NMR : Track tautomeric equilibrium in deuterated solvents (e.g., DMSO-d₆) at varying temperatures. Calculate energy barriers via line-shape analysis .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate tautomer stability. Compare with experimental data to validate computational parameters .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to introduce stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic Resolution : Optimize reaction time and catalyst loading (e.g., 1–10 mol%) to favor one enantiomer. Use polarimetric analysis for real-time ee tracking .

Data Contradiction Analysis Framework

| Variable | Common Discrepancies | Resolution Strategy |

|---|---|---|

| Reaction Yield | 40–80% range in literature | Replicate under controlled anhydrous conditions |

| Tautomer Ratio | Keto vs. enol dominance in different solvents | Use DFT modeling + solvent polarity analysis |

| Stereoselectivity | Conflicting ee values for chiral derivatives | Standardize catalyst batch and purification steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.